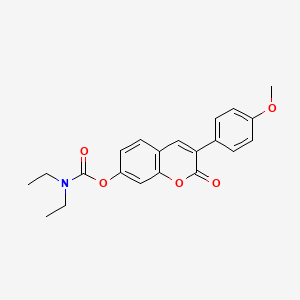
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene ring, the introduction of the methoxyphenyl group, and the attachment of the diethylcarbamate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the chromene ring. The exact structure would depend on the specific synthetic steps used. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbamate group might be susceptible to hydrolysis, and the chromene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents, while the large, nonpolar chromene and phenyl rings might increase its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Effects and Synthesis of New Derivatives Research has demonstrated the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds related to "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate," and their antibacterial activities. These compounds were evaluated against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing significant bacteriostatic and bactericidal activity. Advanced instrumental methods of analysis characterized the synthesized compounds (Behrami & Dobroshi, 2019).
Catalytic Applications in Organic Synthesis Another study focused on the synthesis and characterization of novel polystyrene-supported catalysts and their use in the Michael addition for the synthesis of Warfarin and its analogues. The catalytic systems showed promising properties, facilitating high to quantitative conversion yields of the products, including those related to the chemical structure of interest. These catalysts could be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).
Synthesis of Aromatic Carbamates Derivatives Research into the condensation of various compounds has led to the formation of chromene derivatives, including esterification and oxidation processes to synthesize aromatic carbamates derivatives with a chromen-2-one fragment. These synthetic pathways offer insights into the complex chemical behavior and potential applications of chromen-2-one derivatives in developing new chemical entities (Velikorodov et al., 2014).
Antimicrobial Activity and Molecular Modeling Novel compounds with the 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one structure have been synthesized and shown to exhibit significant antibacterial and antifungal activity. Molecular docking studies with specific proteins suggest these derivatives' inhibitory potency, demonstrating the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.
Mode of Action
Similar compounds have been found to inhibit egfr and vegfr-2 . This inhibition could potentially disrupt the signaling pathways regulated by these receptors, leading to changes in cell behavior.
Biochemical Pathways
Given its potential interaction with egfr and vegfr-2 , it may affect pathways related to cell proliferation, survival, and differentiation.
Pharmacokinetics
Similar compounds have been found to undergo rapid metabolism and wide tissue distribution . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with egfr and vegfr-2 , it may lead to changes in cell behavior, such as reduced proliferation or increased cell death.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-17-11-8-15-12-18(20(23)27-19(15)13-17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWSZQXSHGZWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)
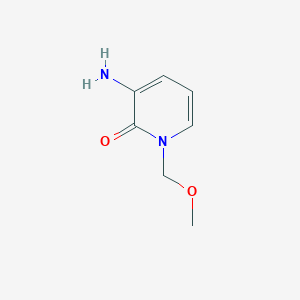
![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2704755.png)

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)
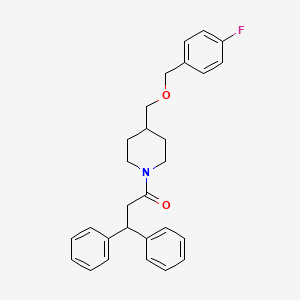
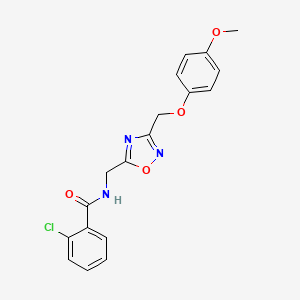
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)
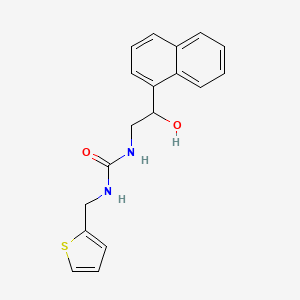
![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)